4-(7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one
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Overview
Description
The compound “(2,5-Difluorophenyl)thiourea” is a chemical with the molecular formula C7H6F2N2S . It has a molecular weight of 188.20 g/mol . This compound is used in laboratory chemicals and the synthesis of substances .
Molecular Structure Analysis
The molecular structure of “(2,5-Difluorophenyl)thiourea” includes two fluorine atoms, one sulfur atom, two nitrogen atoms, and six carbon atoms . The exact mass is 188.021973 Da .
Physical and Chemical Properties Analysis
“(2,4-difluorophenyl)thiourea” has a density of 1.5±0.1 g/cm³, a boiling point of 247.1±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 46.7±0.3 cm³ .
Scientific Research Applications
Synthesis and Labeling Techniques
Research on similar compounds, such as imidazole and thiazole derivatives, has focused on the development of synthesis methods and labeling techniques. For instance, Scott and Hawkins (1983) detailed the synthesis of a difluorophenyl-imidazole compound labeled with carbon-14, demonstrating the utility of such compounds in radiolabeling for pharmacokinetic studies (Scott & Hawkins, 1983).
Novel Synthesis Approaches
Mahdavi et al. (2012) reported a one-pot, four-component synthesis method for imidazo[2,1-b]thiazol-5-amine derivatives, showcasing the potential of such frameworks in creating a variety of biologically active molecules through efficient synthetic routes (Mahdavi et al., 2012).
Pharmacological Applications
A study by Yamali et al. (2020) on polyfluoro substituted pyrazoline type sulfonamides, which share structural similarities with the target compound, highlighted their significant inhibitory activity against enzymes like acetylcholinesterase and carbonic anhydrase, suggesting potential applications in designing inhibitors for these enzymes (Yamali et al., 2020).
Material Science and Electrochemistry
Nasirizadeh et al. (2013) explored the electrosynthesis of an imidazole derivative and its application as an electrocatalyst, indicating the role of such compounds in enhancing electrochemical processes (Nasirizadeh et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-dihydroimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2S/c16-9-1-2-11(17)10(7-9)13-3-4-20(5-6-23-13)14(21)12-8-18-15(22)19-12/h1-2,7-8,13H,3-6H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYGBAJQACPNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CNC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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